2-Propoxyethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

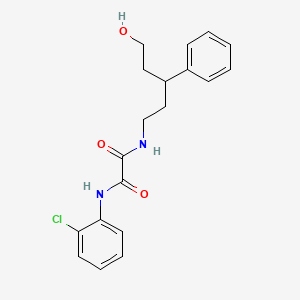

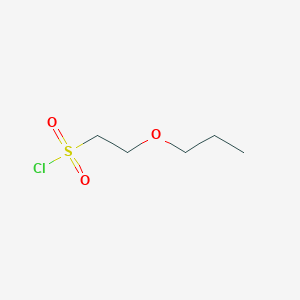

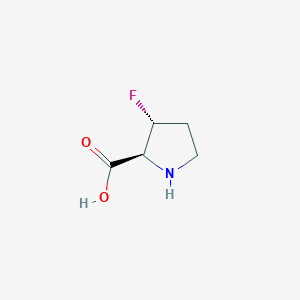

2-Propoxyethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H11ClO3S . It has a molecular weight of 186.66 .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as this compound, can be achieved through various methods. One such method involves the chlorosulfonation of S-alkyl isothiourea salts . This process is environmentally friendly and yields diverse sulfonyl chlorides .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C5H11ClO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3 .Chemical Reactions Analysis

Sulfonyl chlorides, including this compound, are known to undergo various chemical reactions. They can react with nucleophilic reagents such as water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 186.66 . More detailed physical and chemical properties may be found in its Material Safety Data Sheet (MSDS) .Scientific Research Applications

Versatile Protecting and Activating Group

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a derivative related to 2-Propoxyethane-1-sulfonyl chloride, has been synthesized and utilized as a versatile sulfonating agent for amines. This compound allows easy sulfonation of primary and secondary amines with excellent yields. The Dios group, demonstrating stability under basic and reductive conditions, can be removed by heating in a hot aqueous solution of trifluoroacetic acid. This compound finds its application in amine synthesis, especially in the formation of activated amines under Mitsunobu conditions, using (cyanomethylene)tributylphosphorane (CMBP) (Sakamoto et al., 2006).

Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones

Polymer-supported sulfonyl chloride has been employed in the solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, showcasing a convenient preparation of polymer-supported sulfonyl chloride for this purpose. This technique uses 1,2-diols, reacted with p-toluenesulfonyl isocyanate, and subsequent cyclo-elimination for the synthesis, highlighting the importance of sulfonyl chlorides in the synthesis of heterocyclic compounds with significant antibacterial activity (Holte et al., 1998).

Activation of Sulfamoyl and Sulfonyl Chlorides

Silyl radical-mediated activation of sulfamoyl chlorides, a process more challenging than the activation of sulfonyl chlorides, has been researched. This activation allows for the direct access to aliphatic sulfonamides from alkenes, employing tris(trimethylsilyl)silane and photocatalyst Eosin Y in a single-step hydrosulfamoylation. The significance of this process lies in its ability to generate complex molecules, such as sulfonamide-containing cyclobutyl-spirooxindoles, directly applicable in medicinal chemistry (Hell et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of research involving 2-Propoxyethane-1-sulfonyl chloride could involve exploring new synthesis methods and reactions. For instance, the synthesis of sulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is a promising area of research .

Properties

IUPAC Name |

2-propoxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO3S/c1-2-3-9-4-5-10(6,7)8/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVZZBZHGPURPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2820525.png)

![(4Ar,7aR)-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B2820526.png)

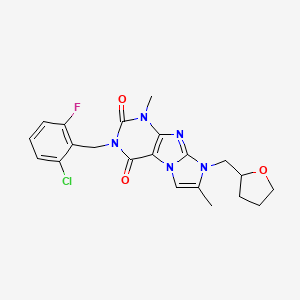

![3-(4-chlorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2820529.png)

![Tert-butyl 3-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}pyrrolidine-1-carboxylate](/img/structure/B2820533.png)

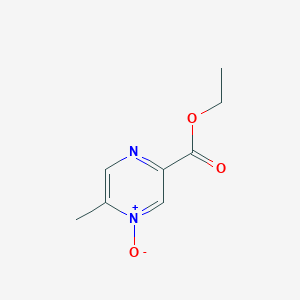

![7-(2,5-dimethylbenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)